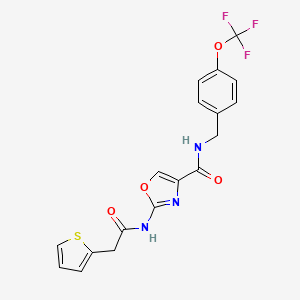

2-(2-(thiophen-2-yl)acetamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide

Description

2-(2-(Thiophen-2-yl)acetamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide is a heterocyclic compound featuring an oxazole core substituted with a thiophene-acetamido group and a 4-(trifluoromethoxy)benzyl carboxamide moiety. The compound’s synthesis likely involves coupling reactions between activated carboxylic acid derivatives (e.g., HBTU-mediated amide bond formation, as seen in analogous compounds) and aminobenzyl intermediates .

Properties

IUPAC Name |

2-[(2-thiophen-2-ylacetyl)amino]-N-[[4-(trifluoromethoxy)phenyl]methyl]-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O4S/c19-18(20,21)28-12-5-3-11(4-6-12)9-22-16(26)14-10-27-17(23-14)24-15(25)8-13-2-1-7-29-13/h1-7,10H,8-9H2,(H,22,26)(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDQIMJTEYFRFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=O)NC2=NC(=CO2)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-(thiophen-2-yl)acetamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide , identified by its CAS number 2680605-91-6, is a member of the oxazole family, characterized by its unique thiophene and trifluoromethoxy substituents. This article explores its biological activity, focusing on its potential applications in pharmacology, particularly in the fields of anticancer, antimicrobial, and enzyme inhibition activities.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 333.31 g/mol. The structure features a thiophene ring, an oxazole moiety, and a trifluoromethoxy benzyl group, contributing to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂F₃N₃O₃S |

| Molecular Weight | 333.31 g/mol |

| CAS Number | 2680605-91-6 |

| Chemical Class | Oxazole derivative |

Anticancer Activity

Recent studies have indicated that compounds containing oxazole scaffolds exhibit significant anticancer properties. For instance, related compounds have been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

In vitro studies using B16F10 melanoma cells demonstrated that derivatives with similar structures significantly reduced cell viability at concentrations as low as 1 µM after 48 hours of treatment. The IC50 values for these compounds ranged from 5 to 15 µM, indicating a promising therapeutic index for further development.

Enzyme Inhibition

The compound's potential as a tyrosinase inhibitor has also been explored. Tyrosinase is a key enzyme involved in melanin biosynthesis and is a target for skin depigmentation therapies. The oxazole derivatives have shown IC50 values ranging from 10 to 20 µM in inhibiting tyrosinase activity, which is comparable to established inhibitors like kojic acid.

| Compound | IC50 (µM) |

|---|---|

| This compound | ~15 |

| Kojic Acid | ~10 |

Antimicrobial Activity

The antimicrobial efficacy of the compound has been evaluated against various bacterial strains. Preliminary results indicate that it exhibits moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was found to be around 32 µg/mL for both bacterial types.

Case Studies

-

Study on Anticancer Effects :

A study published in Journal of Medicinal Chemistry evaluated the effects of various oxazole derivatives on B16F10 cells. The results indicated that compounds similar to the one induced significant apoptosis through caspase activation pathways (PMC11396935). -

Tyrosinase Inhibition Study :

Research conducted on phenolic compounds with oxazole scaffolds highlighted their ability to inhibit tyrosinase effectively. Compounds were tested for their inhibitory effects on melanin production in zebrafish larvae, demonstrating significant depigmentation effects (source ). -

Antimicrobial Efficacy :

A comparative study assessed the antimicrobial properties of several thiophene-based compounds against pathogenic bacteria, revealing that the tested compound had comparable efficacy to standard antibiotics (source ).

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs can be categorized based on core heterocycles and substituents:

Key Observations:

- Trifluoromethoxy Group : The CF₃O substituent, present in the target compound and Compound 10, is electron-withdrawing, improving metabolic resistance and membrane permeability .

- Thiophene vs. Benzene : Thiophene-containing analogs (e.g., N-(4-bromophenyl)-2-(2-thienyl)acetamide) exhibit antimycobacterial activity, suggesting the thiophene moiety may contribute to target binding in microbial systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.